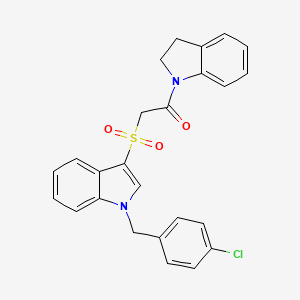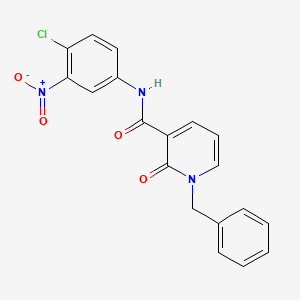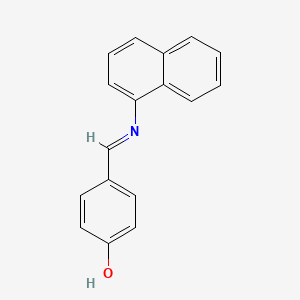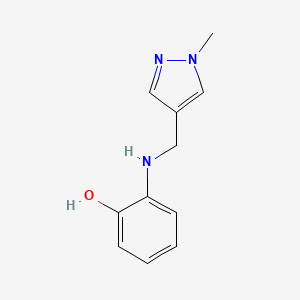
4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one is a compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is a solid substance at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the retrieved data, a related compound, 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one, has been synthesized by evaluating old methods and examining new ones . The synthesis involved the reaction of α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone with diverse nucleophiles under Michael addition reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C12H14O3 .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . A related compound, 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one, has a melting point of 97–99 °C .Wissenschaftliche Forschungsanwendungen
Antioxidant and Antihyperglycemic Agents
The compound 4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one has been studied for its application in the synthesis of coumarin derivatives containing pyrazole and indenone rings. These derivatives have shown potent antioxidant and antihyperglycemic activities. In particular, some synthesized compounds demonstrated promising DPPH radical scavenging activity, ferrous ion chelating ability, and reductive capability. Furthermore, these compounds exhibited significant antihyperglycemic activity in vivo against Streptozotocin–nicotinamide induced adult Wistar rats, indicating their potential as therapeutic agents for managing oxidative stress and hyperglycemia (Kenchappa et al., 2017).
Stability of Alkoxy-Substituted Compounds
Research into the stability of alkoxy-substituted compounds, including this compound, has revealed that such structures exhibit greater stability than their counterparts lacking methoxyl substituents. This enhanced stability is particularly evident in their resistance to dimerisation at room temperature, which is a notable property for chemical synthesis and material science applications (Bradshaw et al., 1991).
Singlet Ground State Study
A study on 4,6-dimethoxy-1,3-phenylenebis(N-tert-butyl nitroxide), a compound structurally related to this compound, investigated its EPR fine structures and revealed characteristics of triplet dinitroxides. This research provided insights into the magnetic properties of dimethoxy-substituted compounds, suggesting applications in the field of molecular magnets and spintronic devices (Kanno et al., 1993).
Unusual Thermolysis Under Microwave Conditions
The thermolysis of azacyclic allene under microwave conditions, resulting in the formation of compounds including this compound, was studied. This research highlighted novel methods for synthesizing complex organic molecules, potentially useful in pharmaceutical synthesis and material science (Anh et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,6-dimethoxy-5-methyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-7-11(14-2)6-9-8(12(7)15-3)4-5-10(9)13/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVIHVKYWYOEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1OC)CCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B2702292.png)





![2-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B2702301.png)
![5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2702303.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2702304.png)
![N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2702309.png)
![Ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2702310.png)

![7-Chloro-2-[[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2702313.png)
